molecular formula C26H24N4OS2 B2619413 3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847402-58-8

3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No. B2619413
CAS RN: 847402-58-8
M. Wt: 472.63
InChI Key: TUMIGVIBAGWZBR-UHFFFAOYSA-N
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Description

The compound “3-((5-((2-methylbenzyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one” is a complex organic molecule that likely contains a thiazole ring structure . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various pharmaceutical applications due to their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds often starts from simple commercially available building blocks . For instance, the synthesis of benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The process involves a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple ring structures and functional groups. The thiazole ring is a key component of the molecule . The resonating structures of thiazole involve the involvement of d-orbitals of sulfur .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific conditions and reagents used. For instance, the labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, characterization, and biological activity. The development of new synthetic methods and the investigation of its potential applications in various fields could also be areas of future research .

properties

IUPAC Name

3-[[5-[(2-methylphenyl)methylsulfanyl]-4-(2-phenylethyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4OS2/c1-19-9-5-6-12-21(19)18-32-25-28-27-24(29(25)16-15-20-10-3-2-4-11-20)17-30-22-13-7-8-14-23(22)33-26(30)31/h2-14H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMIGVIBAGWZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CCC3=CC=CC=C3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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